2-Fluoro-3-methylpyridine is a fluorinated derivative of pyridine, characterized by the molecular formula and a CAS Registry Number of 2369-18-8. This compound features a fluorine atom at the second position and a methyl group at the third position of the pyridine ring. It exists as a colorless to pale yellow liquid at room temperature, with notable physical properties including a boiling point of approximately 130 °C and a density of about 1.05 g/cm³ . Its unique structure contributes to its reactivity and potential applications in various
Currently, there's no documented research on the mechanism of action of 2-F-3-MP. If future studies reveal interesting biological properties, this section would be developed to explain its interaction with target molecules or biological systems.
2-Fluoro-3-methylpyridine participates in various chemical transformations, including:
Research indicates that 2-fluoro-3-methylpyridine exhibits significant biological activity, particularly in medicinal chemistry. Its derivatives have been explored for their potential pharmacological properties, including:
Several methods exist for synthesizing 2-fluoro-3-methylpyridine:
2-Fluoro-3-methylpyridine finds applications across various fields:
Interaction studies involving 2-fluoro-3-methylpyridine focus on its reactivity with biological targets and other chemical species:
Several compounds share structural similarities with 2-fluoro-3-methylpyridine, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Fluoropyridine | Fluorine at position 2 | Simpler structure; less steric hindrance |
3-Methylpyridine | Methyl group at position 3 | Lacks fluorine; different reactivity |
4-Fluoro-3-methylpyridine | Fluorine at position 4 | Different electronic properties |
2-Chloro-3-methylpyridine | Chlorine instead of fluorine | Different reactivity due to chlorine |
The uniqueness of 2-fluoro-3-methylpyridine lies in its specific combination of a fluorine atom and a methyl group on the pyridine ring, which influences both its chemical reactivity and biological activity compared to its analogs. This distinct configuration allows for diverse applications in synthetic chemistry and pharmaceuticals.
Flammable;Irritant